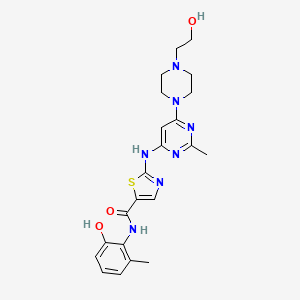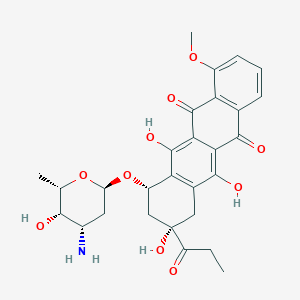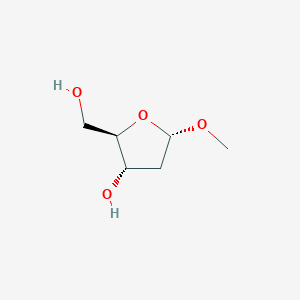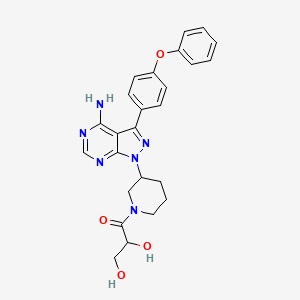
Ibrutinib Impurity 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibrutinib is a small molecule drug used to treat chronic lymphocytic leukemia, Waldenström’s macroglobulinemia, and as a second-line treatment for mantle cell lymphoma, marginal zone lymphoma, and chronic graft vs host disease . Ibrutinib impurities are classified into three types: process-related, degradation, and miscellaneous . Process-related impurities are formed during synthesis and purification and may include reagents, byproducts, and unreacted starting materials .
Synthesis Analysis
A selective RP-HPLC method for separation and determination of potential-related impurities (process related and degradants) of Ibrutinib drug substance has been developed and validated . Two unknown impurities found in IBT thermal stability condition at more than 0.1% in HPLC analysis were enriched and isolated by preparative HPLC and structure was confirmed by 1H NMR, 13C NMR, mass spectroscopy and FT-IR spectroscopy .
Molecular Structure Analysis
The amorphous form of Ibrutinib showed prominent improvement both in solubility and dissolution compared with crystalline Ibrutinib Form A . From Fourier Transform-Infrared spectra and ΔTg analysis, the possible hydrogen-bond interactions in Ibrutinib ASDs were pointed out to explain the improvement of solubility and stability .
Chemical Reactions Analysis
The conversion of crystalline drug to an amorphous form exhibits a significantly higher solubility and dissolution rate than their crystalline counterpart . The amorphous form is always metastable, which has a tendency to revert to crystalline state and detracts from the drug’s efficacy .
Physical And Chemical Properties Analysis
The solubility and dissolution of Ibrutinib-HPMCAS (1:3) ASD were increased up to 9 times and 15 times than Ibrutinib Form A in the pH 6.8 buffer . Moreover, Ibrutinib-HPMCAS (1:3) ASD kept a stable amorphous state for 180 days under the accelerated stability condition (40 °C/75% RH) .
Aplicaciones Científicas De Investigación
Drug Development and Repurposing
Ibrutinib, known commercially as Imbruvica®, is a Bruton’s tyrosine kinase (BTK) inhibitor used in cancer treatment. Impurities like “Ibrutinib Impurity 3” can be studied to understand their effects on drug efficacy and safety. Researchers may also explore the potential of such impurities to develop new therapeutic agents or repurpose them for alternative treatments .
Pharmacokinetics and Metabolism
Understanding the impurities in Ibrutinib can provide insights into its metabolism and pharmacokinetics. Studying “Ibrutinib Impurity 3” can help determine how it affects the absorption, distribution, metabolism, and excretion (ADME) of Ibrutinib .
Structural Elucidation and Stability
Structural elucidation of impurities is crucial for assessing the stability of pharmaceuticals. Research into “Ibrutinib Impurity 3” can reveal its structure and potential degradation pathways, which is essential for ensuring the long-term stability of Ibrutinib formulations .
Mecanismo De Acción
Target of Action
Ibrutinib Impurity 3, like Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a crucial protein in multiple cellular processes, including B-cell differentiation, proliferation, migration, survival, and apoptosis .
Mode of Action
Ibrutinib Impurity 3 inhibits BTK by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK . This irreversible binding leads to the inhibition of BTK, disrupting the B-cell receptor pathway, which is often aberrantly active in B cell cancers .
Biochemical Pathways
The inhibition of BTK disrupts the B-cell receptor signaling pathway . This disruption affects the downstream effects of B-cell proliferation and survival, leading to decreased malignant B-cell proliferation .
Pharmacokinetics
It has an elimination half-life of 4–6 hours, and is excreted primarily in feces (80%) and urine (10%) .
Result of Action
The result of Ibrutinib Impurity 3’s action is the inhibition of B-cell proliferation and survival . This leads to a reduction in the number of malignant B-cells, which is beneficial in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia .
Action Environment
The efficacy and safety of Ibrutinib Impurity 3 can be influenced by various environmental factors. For instance, smoking has been identified as a significant factor that affects the pharmacokinetics of Ibrutinib, increasing its clearance by approximately 60% . This suggests that similar environmental factors could potentially influence the action, efficacy, and stability of Ibrutinib Impurity 3.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPMPRXJGMTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






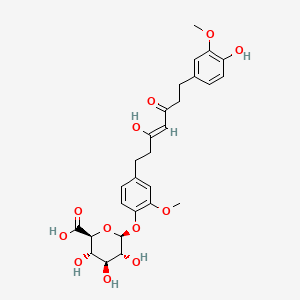
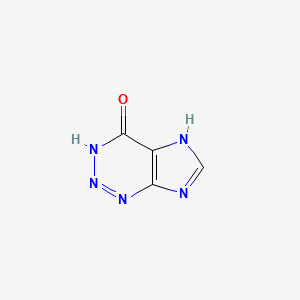
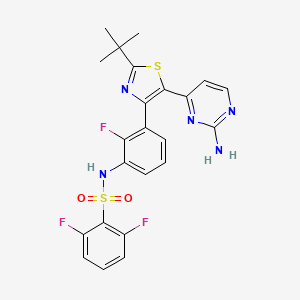
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
